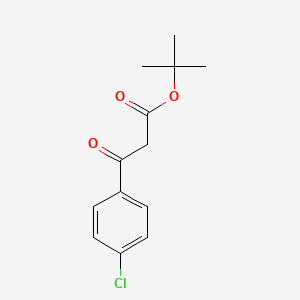

Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC13597169

Molecular Formula: C13H15ClO3

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15ClO3 |

|---|---|

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C13H15ClO3/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |

| Standard InChI Key | FIALLSIWUOHQFY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)Cl |

Introduction

Tert-Butyl 3-(4-chlorophenyl)-3-oxopropanoate is a chemical compound with the CAS number 106970-98-3. It is primarily used in laboratory settings for various chemical syntheses and research applications. The compound features a tert-butyl ester group attached to a propanoate backbone with a 4-chlorophenyl substituent.

Synthesis and Reactions

Tert-Butyl 3-(4-chlorophenyl)-3-oxopropanoate can undergo various chemical reactions typical of esters and ketones. These include:

-

Nucleophilic Substitution: The chlorine atom in the 4-chlorophenyl group can be replaced by nucleophiles under appropriate conditions.

-

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Applications and Research

While specific biological activities of tert-Butyl 3-(4-chlorophenyl)-3-oxopropanoate are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a halogenated aromatic ring can influence its reactivity and potential biological properties.

Availability and Storage

This compound is intended for laboratory use only. It was previously available from suppliers like CymitQuimica, but it is currently discontinued. For similar products or inquiries, contacting chemical suppliers directly is recommended.

Safety and Handling

As with many organic compounds, proper handling and storage are crucial to ensure safety. It is important to follow standard laboratory safety protocols when working with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume